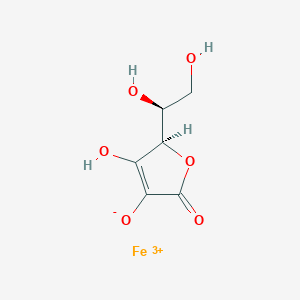
Fe(3+)-Ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe(3+)-Ascorbate, also known as ferric ascorbate, is a coordination compound formed by the interaction of ferric ions (Fe(3+)) with ascorbic acid (vitamin C). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of iron and ascorbic acid leverages the redox properties of both components, making it a versatile compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fe(3+)-Ascorbate can be synthesized through the reaction of ferric chloride (FeCl3) with ascorbic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the ascorbic acid acting as both a ligand and a reducing agent. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_6 \rightarrow \text{Fe(C}_6\text{H}_7\text{O}_6)_3 + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and scalable processes. One common method is the co-precipitation technique, where ferric ions and ascorbic acid are mixed in a controlled environment to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully monitored to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fe(3+)-Ascorbate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ascorbate component can undergo oxidation, while the ferric ion can be reduced to ferrous ion (Fe(2+)).
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dehydroascorbic acid and ferric ions.
Reduction: Reducing agents can convert this compound to ferrous ascorbate, which has different chemical properties.
Major Products
Dehydroascorbic Acid: Formed during the oxidation of ascorbic acid.
Ferrous Ascorbate: Formed during the reduction of ferric ascorbate.
Applications De Recherche Scientifique
Fe(3+)-Ascorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a catalyst in various chemical processes.
Biology: Studied for its role in cellular redox balance and as a potential therapeutic agent for iron deficiency.
Medicine: Investigated for its potential use in treating iron deficiency anemia and as an antioxidant.
Industry: Utilized in the production of iron supplements and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of Fe(3+)-Ascorbate involves the redox cycling between ferric (Fe(3+)) and ferrous (Fe(2+)) states. Ascorbic acid acts as a reducing agent, converting Fe(3+) to Fe(2+), which can then participate in various biochemical processes. This redox cycling is crucial for the compound’s antioxidant properties and its ability to facilitate iron absorption in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrous Ascorbate: Similar in composition but contains ferrous ions (Fe(2+)) instead of ferric ions (Fe(3+)).
Ferric Citrate: Another iron(III) complex with citrate as the ligand.
Ferric Chloride: A simple ferric salt used in various industrial applications.
Uniqueness
Fe(3+)-Ascorbate is unique due to its combination of iron and ascorbic acid, which provides both redox activity and antioxidant properties. This dual functionality makes it particularly useful in applications where both iron supplementation and antioxidant effects are desired.
Propriétés
Numéro CAS |
91260-12-7 |
|---|---|
Formule moléculaire |
C6H7FeO6+2 |
Poids moléculaire |
230.96 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(3+) |
InChI |
InChI=1S/C6H8O6.Fe/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+3/p-1/t2-,5+;/m0./s1 |
Clé InChI |
HOCQMXPUHOXSDR-RXSVEWSESA-M |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


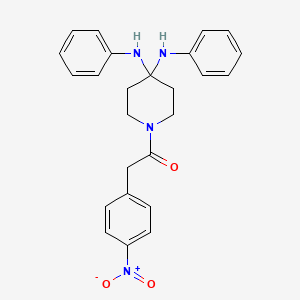

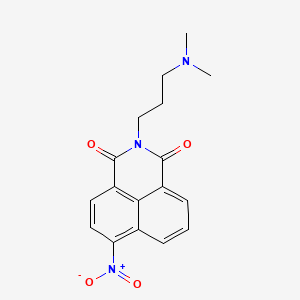
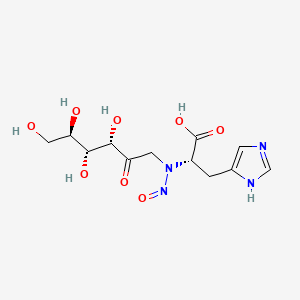

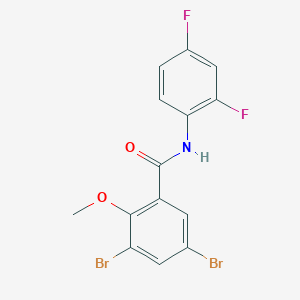
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
silyl](/img/structure/B14349844.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
